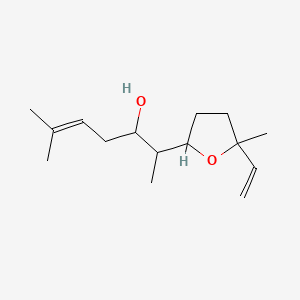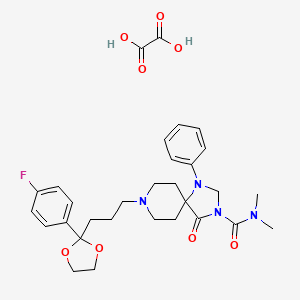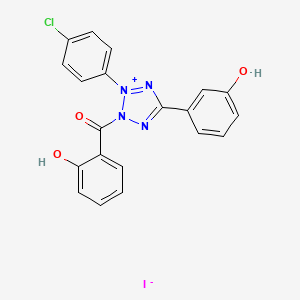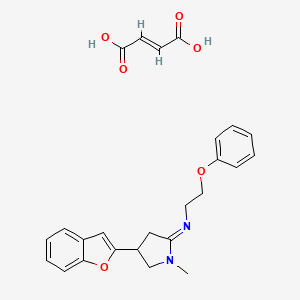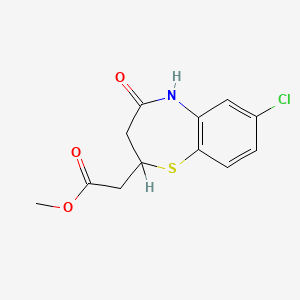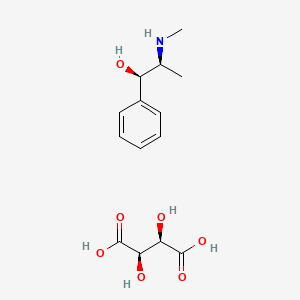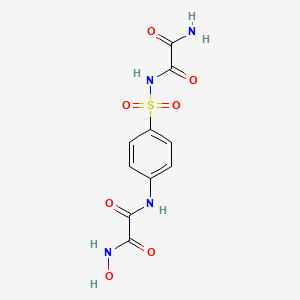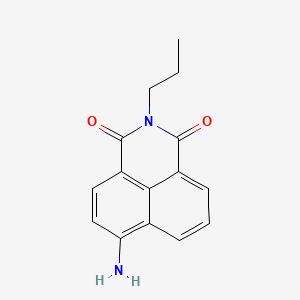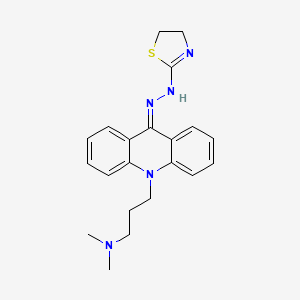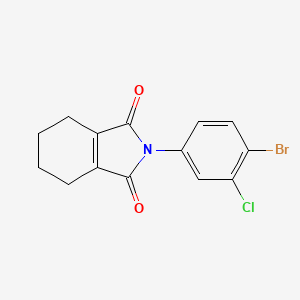
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a nucleophilic aromatic substitution reaction.
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the isoindole core under specific conditions, such as using a palladium catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro or fully hydrogenated derivatives, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- exerts its effects involves interactions with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that it can bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. Similar compounds include:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-4,5,6,7-tetrahydro-: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-: Contains only a bromine atom, which may affect its reactivity and interactions with biological targets.
1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-: Contains only a chlorine atom, leading to different chemical and biological properties.
Properties
CAS No. |
39985-68-7 |
|---|---|
Molecular Formula |
C14H11BrClNO2 |
Molecular Weight |
340.60 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrClNO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
InChI Key |
UCRQEAXNKJGVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



